molecular formula C22H29FN2O2 B12189343 2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[1-(4-fluorophenyl)ethyl]acetamide

2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[1-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B12189343
M. Wt: 372.5 g/mol
InChI Key: QSGHXCUORWLDNP-UHFFFAOYSA-N
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Description

2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[1-(4-fluorophenyl)ethyl]acetamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[1-(4-fluorophenyl)ethyl]acetamide typically involves multiple steps. The starting materials include 4-tert-butylphenol, 2-chloroethylamine, and 4-fluoroacetophenone. The synthetic route involves the following steps:

    Formation of 4-tert-butylphenoxyethylamine: 4-tert-butylphenol reacts with 2-chloroethylamine under basic conditions to form 4-tert-butylphenoxyethylamine.

    Acylation: The resulting 4-tert-butylphenoxyethylamine is then acylated with 4-fluoroacetophenone to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[1-(4-fluorophenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[1-(4-fluorophenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[1-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-tert-butylphenoxy)acetate: Similar in structure but lacks the amino and fluorophenyl groups.

    4-(2-Aminoethyl)phenol: Shares the phenoxyethylamine moiety but differs in the acetamide and fluorophenyl groups.

Uniqueness

2-{[2-(4-tert-butylphenoxy)ethyl]amino}-N-[1-(4-fluorophenyl)ethyl]acetamide is unique due to its combination of tert-butyl, phenoxy, amino, and fluorophenyl groups

Properties

Molecular Formula

C22H29FN2O2

Molecular Weight

372.5 g/mol

IUPAC Name

2-[2-(4-tert-butylphenoxy)ethylamino]-N-[1-(4-fluorophenyl)ethyl]acetamide

InChI

InChI=1S/C22H29FN2O2/c1-16(17-5-9-19(23)10-6-17)25-21(26)15-24-13-14-27-20-11-7-18(8-12-20)22(2,3)4/h5-12,16,24H,13-15H2,1-4H3,(H,25,26)

InChI Key

QSGHXCUORWLDNP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)CNCCOC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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